molecular formula C18H25NO4 B5395957 methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate

methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No. B5395957
M. Wt: 319.4 g/mol
InChI Key: BRIGESRSVIJFIW-UHFFFAOYSA-N
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Description

Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as MDPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in the regulation of mood, behavior, and cognition. By inhibiting the reuptake of these neurotransmitters, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate increases their concentration in the synapse, leading to enhanced neurotransmission. methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has also been shown to bind to certain receptors, including the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can enhance the release of dopamine, norepinephrine, and serotonin, and increase the expression of certain proteins involved in neurotransmission. In vivo studies have shown that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can improve cognitive function, reduce anxiety-like behaviors, and enhance locomotor activity.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate in lab experiments is its potency and selectivity for certain neurotransmitter systems, which allows for precise manipulation of neurotransmission. Another advantage is its relative ease of synthesis and availability. However, one limitation of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and binding sites. Additionally, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate could be used as a tool to investigate the function of certain proteins and receptors involved in neurotransmission. Finally, the development of new derivatives of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate with improved pharmacological properties could lead to the discovery of novel drug candidates.

Synthesis Methods

Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized through a three-step process that involves the reaction of 2,4-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with piperidine, and finally, the esterification of the resulting amine with methyl chloroformate. The synthesis of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is relatively straightforward, and the compound can be obtained in high yields.

Scientific Research Applications

Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential use as a chemical probe to investigate the function of certain proteins.

properties

IUPAC Name

methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-5-6-16(13(2)11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIGESRSVIJFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCC(CC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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